8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C22H12F3N3 and its molecular weight is 375.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
8-Fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of pyrazolo[4,3-c]quinolines, which have been studied for various pharmacological effects, including anti-inflammatory and anticancer properties.
- Molecular Formula : C19H14F3N3
- Molecular Weight : 359.33 g/mol
- CAS Number : 1207456-01-6
Anti-inflammatory Effects
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory activity. A study evaluated the ability of these compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results showed that certain derivatives effectively reduced NO production by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. For instance, one derivative demonstrated an IC50 value of 0.39 μM, indicating potent anti-inflammatory effects comparable to established controls .
Compound | IC50 (μM) | Mechanism |
---|---|---|
This compound | TBD | Inhibition of iNOS and COX-2 |
2-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 0.39 | Inhibition of NO production |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been explored in various studies. These compounds have shown activity against different cancer cell lines, including leukemia and solid tumors. The presence of fluorinated groups in the structure is believed to enhance metabolic stability and bioactivity. For example, a related compound demonstrated selective cytotoxicity against hematological tumor cell lines with an IC50 value indicating effective growth inhibition while maintaining low toxicity in normal cells .
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have been conducted to understand the influence of structural modifications on biological activity. Key findings include:
- Substitution Patterns : Para-substituted phenyl rings generally exhibit better inhibitory activity compared to ortho or meta substitutions.
- Fluorination : The introduction of fluorine atoms enhances the compound's lipophilicity and biological activity.
Case Studies
- Study on Anti-inflammatory Properties : A detailed investigation into various pyrazolo[4,3-c]quinoline derivatives revealed that structural modifications significantly impacted their ability to inhibit NO production in RAW cells. The study highlighted the importance of both electronic and steric factors in determining biological efficacy .
- Anticancer Evaluation : Another study focused on the cytotoxic effects of selected pyrazolo[4,3-c]quinolines against leukemia cell lines under hypoxic conditions. Results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis, making them potential candidates for further development as anticancer agents .
Properties
IUPAC Name |
8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3N3/c23-14-6-4-13(5-7-14)21-19-12-26-20-9-8-16(25)11-18(20)22(19)28(27-21)17-3-1-2-15(24)10-17/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMAOVLWDNDXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.